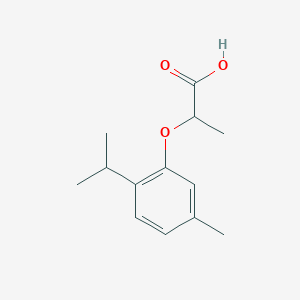

2-(2-Isopropyl-5-methylphenoxy)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-methyl-2-propan-2-ylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-8(2)11-6-5-9(3)7-12(11)16-10(4)13(14)15/h5-8,10H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHQFMJKIPOZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397612 | |

| Record name | 2-(2-isopropyl-5-methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159302-03-1 | |

| Record name | 2-(2-isopropyl-5-methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[5-methyl-2-(propan-2-yl)phenoxy]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Isopropyl-5-methylphenoxy)propanoic Acid

This technical guide provides a comprehensive overview of the synthesis of 2-(2-isopropyl-5-methylphenoxy)propanoic acid, a molecule of interest in the fields of agrochemicals and pharmaceuticals. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthetic pathway, reaction mechanisms, and experimental protocols.

Introduction

This compound, also known as an analog of fenoprop, belongs to the class of aryloxyalkanoic acids. This class of compounds has garnered significant attention due to their biological activities, most notably as herbicides.[1][2] The structural motif of a substituted phenoxy group linked to a propanoic acid moiety is crucial for its herbicidal action, which often involves mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of the target plant.[3] The specific substituents on the phenyl ring, in this case, an isopropyl and a methyl group derived from thymol, modulate the compound's efficacy and selectivity.

This guide will focus on the most prevalent and practical synthetic route to this compound: the Williamson ether synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss critical aspects such as stereochemistry and potential alternative synthetic strategies.

The Williamson Ether Synthesis: A Cornerstone Approach

The Williamson ether synthesis is a robust and versatile method for the formation of ethers and is particularly well-suited for the preparation of aryloxyalkanoic acids.[4][5][6] The reaction proceeds via an S(_N)2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide on an alkyl halide or other substrate with a good leaving group.[4][7]

For the synthesis of this compound, the key disconnection lies between the ether oxygen and the chiral carbon of the propanoic acid moiety. This retrosynthetic analysis points to two primary starting materials:

-

Thymol (2-isopropyl-5-methylphenol): A naturally occurring monoterpenoid phenol, readily available and serving as the source of the substituted phenoxy group.[8]

-

A 2-halopropanoic acid or its ester (e.g., 2-chloropropanoic acid or ethyl 2-bromopropanoate): This reagent provides the propanoic acid side chain.

The overall transformation involves the deprotonation of thymol to form the corresponding phenoxide, which then acts as the nucleophile, displacing the halide from the 2-position of the propanoate.

Reaction Mechanism and Stereochemistry

The core of this synthesis is the S(_N)2 reaction. The thymoxide ion, a potent nucleophile, attacks the electrophilic carbon atom bearing the halogen. This concerted mechanism involves a backside attack, leading to an inversion of configuration at the chiral center if a stereochemically pure starting material is used.[4]

When starting with a racemic mixture of the 2-halopropanoic acid derivative, the product will also be a racemic mixture of (R)- and (S)-2-(2-isopropyl-5-methylphenoxy)propanoic acid. The biological activity of many aryloxyalkanoic acid herbicides is stereospecific, with one enantiomer often being significantly more active than the other.[9] Therefore, for applications requiring a specific stereoisomer, a stereoselective synthesis or a resolution of the racemic mixture is necessary.[9][10]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of this compound via the Williamson ether synthesis.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Thymol | 150.22 | 15.0 g | 0.10 | Purity >99% |

| Sodium Hydroxide | 40.00 | 8.0 g | 0.20 | |

| 2-Chloropropanoic acid | 108.52 | 11.9 g | 0.11 | |

| Diethyl ether | - | 200 mL | - | Anhydrous |

| Hydrochloric acid | - | As needed | - | 6 M solution |

| Saturated Sodium Bicarbonate Solution | - | 50 mL | - | |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure

-

Formation of the Thymoxide: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 15.0 g (0.10 mol) of thymol in 100 mL of water containing 8.0 g (0.20 mol) of sodium hydroxide. Gently heat the mixture to 50-60 °C with stirring until the thymol has completely dissolved, forming a clear solution of sodium thymoxide.

-

Nucleophilic Substitution: To the warm solution of sodium thymoxide, add 11.9 g (0.11 mol) of 2-chloropropanoic acid dropwise over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained between 80-90 °C. After the addition is complete, heat the reaction mixture to reflux (approximately 100 °C) and maintain it for 2-3 hours to ensure the completion of the reaction.[11]

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture by slowly adding 6 M hydrochloric acid until the pH is approximately 1-2 (test with litmus paper). A white precipitate of the crude product should form.[11]

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them with 50 mL of saturated sodium bicarbonate solution to remove any unreacted 2-chloropropanoic acid. Caution: CO₂ evolution may occur during this step.

-

Wash the organic layer with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to afford the pure product.

Synthesis Pathway Diagram

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Thymol - Wikipedia [en.wikipedia.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Sci-Hub: are you are robot? [sci-hub.st]

- 11. The Williamson Ether Synthesis [cs.gordon.edu]

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Isopropyl-5-methylphenoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Compound

In the realm of chemical research and drug development, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which successful innovation is built. These properties govern a compound's behavior from synthesis and formulation to its ultimate biological activity and pharmacokinetic profile. This guide is dedicated to a comprehensive exploration of 2-(2-Isopropyl-5-methylphenoxy)propanoic acid , a molecule of interest at the intersection of phenolic ethers and carboxylic acids.

Section 1: Molecular Identity and Structure

A clear and unambiguous identification of a chemical entity is paramount. This section details the fundamental structural and naming conventions for this compound.

1.1 Chemical Structure

The molecule consists of a thymol (2-isopropyl-5-methylphenol) core linked via an ether bond to a propanoic acid moiety at the 2-position of the propanoic acid chain.

Figure 1: 2D Chemical Structure of this compound.

1.2 Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-(Thymoxy)propanoic acid |

| Molecular Formula | C₁₃H₁₈O₃ |

| Molecular Weight | 222.28 g/mol |

| Canonical SMILES | CC1=CC(=C(C=C1)OC(C)C(=O)O)C(C)C |

| CAS Number | Not assigned |

Section 2: Synthesis and Rationale

While no specific synthesis for this compound has been detailed in readily available literature, a highly plausible and efficient synthetic route can be proposed based on the well-established Williamson ether synthesis.[1][2] This method is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and a primary alkyl halide. The synthesis of the closely related analog, 2-(2'-Isopropyl-5'-methylphenoxy)acetic acid, has been reported, providing a strong precedent for this approach.[3]

2.1 Proposed Synthetic Pathway: Williamson Ether Synthesis

The proposed synthesis involves the reaction of thymol (2-isopropyl-5-methylphenol) with a 2-halopropanoic acid, such as 2-bromopropanoic acid, in the presence of a base.

Figure 2: Proposed Williamson Ether Synthesis for this compound.

2.2 Rationale and Mechanistic Considerations

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The base deprotonates the phenolic hydroxyl group of thymol, which is relatively acidic, to form the more nucleophilic thymoxide anion. This anion then attacks the electrophilic carbon atom bearing the halogen in 2-bromopropanoic acid, displacing the bromide ion and forming the desired ether linkage. The choice of a strong base and an appropriate solvent is crucial for maximizing the yield and minimizing side reactions.

Section 3: Physicochemical Properties

The following table summarizes the predicted physicochemical properties for this compound. These values were generated using established computational models and provide a valuable starting point for experimental design and interpretation. For context, experimentally determined properties of the precursor, thymol, are also included.[4][5]

Table 1: Predicted Physicochemical Properties of this compound and Experimental Properties of Thymol

| Property | Predicted Value (this compound) | Experimental Value (Thymol) | Significance in Drug Development |

| Melting Point (°C) | Not readily predictable | 49-51[4][5] | Purity assessment, solid-state stability, and formulation considerations. |

| Boiling Point (°C) | Not readily predictable | 232[5] | Purity and stability at elevated temperatures. |

| pKa | ~4.5 (Carboxylic Acid) | ~10.6 (Phenolic Hydroxyl) | Determines the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |

| logP (Octanol/Water) | ~3.5 | ~3.3 | A measure of lipophilicity, influencing membrane permeability, solubility, and metabolism. |

| Aqueous Solubility | Low | 0.9 g/L (Slightly soluble)[4][5] | Affects dissolution rate, bioavailability, and formulation options. |

Section 4: Experimental Protocols for Physicochemical Property Determination

To obtain definitive data, the following standard experimental protocols are recommended for the determination of the key physicochemical properties of this compound.

4.1 Melting Point Determination

The melting point is a fundamental indicator of a compound's purity.

Protocol:

-

Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube sealed at one end.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A sharp melting range (0.5-1°C) is indicative of high purity.

4.2 pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of the molecule.

Protocol: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of the acid is dissolved in a known volume of a suitable solvent (e.g., a water/methanol mixture to ensure solubility).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration).

4.3 Aqueous Solubility Determination

Protocol: Shake-Flask Method

-

Equilibration: An excess amount of the solid compound is added to a known volume of water (or a relevant buffer) in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is removed by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

4.4 logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity.

Protocol: Shake-Flask Method

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the layers to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (typically n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation and Quantification: The two phases are separated, and the concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Figure 3: General workflow for the experimental determination of key physicochemical properties.

Section 5: Conclusion and Future Directions

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data remains to be established, the predicted properties and the proposed synthetic route offer a solid starting point for researchers. The outlined experimental protocols provide a clear path for the empirical validation and refinement of these predictions. Future work should focus on the synthesis and purification of this compound, followed by rigorous experimental determination of its physicochemical properties. Such data will be invaluable for its potential applications in drug discovery and other areas of chemical science, enabling a more complete understanding of its behavior and potential.

References

-

Gottam, H., et al. (2016). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Frontiers in Pharmacology, 7, 322. [Link]

-

PubChem. (n.d.). 2-(2-Methylphenoxy)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Jakob, M. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Dahiya, R., & Pathak, D. (2007). Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides. ResearchGate. [Link]

-

Wikipedia. (2023, December 27). Thymol. In Wikipedia. [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

University of Massachusetts. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Cheméo. (n.d.). Propanoic acid, 2-methylpropyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Mecoprop. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Isopropyl-5-indanyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)-. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2023, May 17). Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate. MDPI. [Link]

-

Wikipedia. (2023, December 27). Thymol. In Wikipedia. [Link]

-

University of Calgary. (n.d.). Melting Point. Retrieved from [Link]

Sources

potential biological activities of 2-(2-Isopropyl-5-methylphenoxy)propanoic acid

An In-Depth Technical Guide to the Potential Biological Activities of 2-(2-Isopropyl-5-methylphenoxy)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic molecule that combines the structural features of thymol, a well-documented bioactive phenol, and propanoic acid, a moiety common to a class of non-steroidal anti-inflammatory drugs (NSAIDs). While direct pharmacological data on this specific compound is scarce, its constituent parts provide a strong scientific rationale for predicting a range of potential biological activities. This guide synthesizes information from related compounds to propose and detail a roadmap for the investigation of its antimicrobial, anti-inflammatory, antioxidant, and metabolic-modulating potentials. We provide the theoretical basis for these anticipated activities, detailed experimental protocols for their validation, and the causality behind these methodological choices, offering a complete framework for researchers aiming to explore the therapeutic promise of this compound.

Introduction and Scientific Rationale

The quest for novel therapeutic agents often begins with the rational design of molecules that merge known pharmacophores. This compound is a prime example of such a construct. Its structure is a hybrid of two key moieties:

-

The Thymol Moiety (2-isopropyl-5-methylphenol): The phenoxy group is derived from thymol, the primary monoterpenoid phenol in thyme essential oil. Thymol is renowned for a wide spectrum of biological activities, including potent antimicrobial, antioxidant, and anti-inflammatory effects.[1][2] Its mechanism of action, particularly in antimicrobial applications, is linked to its ability to disrupt microbial cell membranes.[3]

-

The Propanoic Acid Moiety: The propanoic acid side chain is a classic feature of the "profen" class of NSAIDs (e.g., ibuprofen, naproxen). This functional group is critical for the anti-inflammatory activity of these drugs, which primarily involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[4] Furthermore, propionic acid itself, as a short-chain fatty acid (SCFA), is known to have metabolic and immunomodulatory effects.[5][6]

The covalent linkage of these two moieties suggests the potential for synergistic or novel biological activities. This guide will explore the most promising of these, providing the scientific and methodological framework for their investigation.

Caption: Workflow for MIC and MBC/MFC determination.

Potential Anti-inflammatory Activity

Scientific Rationale: The propanoic acid moiety is a well-established pharmacophore for COX inhibition, a primary mechanism for reducing inflammation. [4]Additionally, thymol itself has demonstrated anti-inflammatory properties by modulating pro-inflammatory cytokines. [2]The combination of these two structures suggests a strong potential for potent anti-inflammatory action, possibly through dual mechanisms.

Key Experiments: In Vitro and In Vivo Assessment

A. In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay:

This experiment determines if the compound selectively inhibits the COX-1 and/or COX-2 enzymes, which is a hallmark of NSAIDs.

-

Protocol:

-

Assay Kits: Utilize commercially available colorimetric or fluorometric COX inhibitor screening kits.

-

Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes as per the manufacturer's instructions.

-

Compound Incubation: Incubate various concentrations of the test compound with each enzyme in the presence of arachidonic acid (the substrate).

-

Detection: The assay measures the production of prostaglandin G2, the initial product of the COX reaction. The signal is inversely proportional to COX activity.

-

Analysis: Calculate the IC50 value (the concentration of compound required to inhibit 50% of the enzyme's activity) for both COX-1 and COX-2. A high COX-2/COX-1 IC50 ratio indicates selectivity for COX-2, which is often desirable to reduce gastrointestinal side effects.

-

B. In Vivo Carrageenan-Induced Paw Edema Model:

This is a standard animal model to assess acute anti-inflammatory activity.

-

Protocol:

-

Animal Model: Use Wistar rats or Swiss albino mice.

-

Compound Administration: Administer the test compound orally or intraperitoneally at various doses (e.g., 10, 20, 40 mg/kg). A control group receives the vehicle, and a positive control group receives a known NSAID (e.g., diclofenac). [4][7] 3. Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

-

Analysis: Calculate the percentage inhibition of edema for each dose compared to the vehicle control group. A significant reduction in paw volume indicates anti-inflammatory activity. [8]

Caption: Example data table for paw edema assay.Time (hours) Vehicle Control (mL) Compound (20 mg/kg) (mL) % Inhibition 1 0.55 ± 0.04 0.35 ± 0.03 36.4% 2 0.78 ± 0.05 0.45 ± 0.04 42.3% 3 0.92 ± 0.06 0.51 ± 0.05 44.6% 4 0.85 ± 0.05 0.53 ± 0.04 37.6%

-

Potential Antioxidant Activity

Scientific Rationale: Phenolic compounds, like thymol, are excellent antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. [1][9]This activity is crucial for combating oxidative stress, which is implicated in numerous chronic diseases.

Key Experiments: Free Radical Scavenging Assays

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This is a common and straightforward method to evaluate antioxidant capacity.

-

Protocol:

-

Reagent Preparation: Prepare a fresh solution of DPPH in methanol. The solution should have a deep violet color.

-

Reaction Mixture: Add various concentrations of the test compound to the DPPH solution in a 96-well plate. Use a known antioxidant like ascorbic acid or Trolox as a positive control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at ~517 nm using a microplate reader. The violet color of DPPH fades as it is reduced by the antioxidant.

-

Analysis: Calculate the percentage of DPPH scavenging and determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals. [10] B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

This assay is applicable to both hydrophilic and lipophilic antioxidants.

-

Protocol:

-

Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

-

Reaction Mixture: Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm. Add various concentrations of the test compound to the diluted ABTS•+ solution.

-

Incubation: Allow the reaction to proceed for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Analysis: Calculate the percentage of inhibition and determine the IC50 value, similar to the DPPH assay. [11]

-

Potential Metabolic Modulating Activity

Scientific Rationale: Propionic acid produced by gut microbiota is known to influence host metabolism, including lowering fatty acid levels and improving insulin sensitivity. [5][6]Structurally similar molecules, such as mefepronic acid (2-phenoxy-2-methyl propionic acid), act as PPAR-α agonists, which are key regulators of lipid metabolism in the liver. [12]Therefore, this compound may have beneficial effects on metabolic parameters.

Key Experiments: Assessing Metabolic Effects

A. In Vitro PPAR-α Activation Assay:

This assay determines if the compound can activate the Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α).

-

Protocol:

-

Cell Line: Use a cell line (e.g., HEK293T) that has been transiently transfected with a PPAR-α expression vector and a reporter plasmid containing a PPAR response element linked to a luciferase gene.

-

Compound Treatment: Treat the transfected cells with various concentrations of the test compound for 24 hours. Use a known PPAR-α agonist (e.g., fenofibrate) as a positive control.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

-

Analysis: An increase in luciferase activity indicates activation of PPAR-α. Determine the EC50 (the concentration that produces 50% of the maximal response).

-

B. In Vivo Oral Glucose Tolerance Test (OGTT):

This experiment assesses the compound's effect on glucose regulation in an animal model.

-

Protocol:

-

Animal Model: Use mice (e.g., C57BL/6) that have been fasted overnight.

-

Compound Administration: Administer the test compound orally.

-

Glucose Challenge: After 30-60 minutes, administer an oral gavage of a glucose solution (e.g., 2 g/kg).

-

Blood Glucose Monitoring: Measure blood glucose levels from the tail vein at baseline (0 min) and at 15, 30, 60, 90, and 120 minutes after the glucose challenge.

-

Analysis: Plot the blood glucose concentration over time. A lower area under the curve (AUC) compared to the vehicle control group indicates improved glucose tolerance.

-

Conclusion

This compound represents a molecule of significant therapeutic potential, logically inferred from its well-characterized structural precedents. The thymol moiety provides a strong basis for antimicrobial and antioxidant activities, while the propanoic acid tail suggests potent anti-inflammatory and metabolic-modulating effects. The experimental workflows detailed in this guide provide a comprehensive and methodologically sound approach to systematically evaluate these potential activities. Successful validation of these properties could position this compound as a promising lead for the development of novel multi-functional therapeutic agents.

References

-

Díaz-Uribe, J.L., et al. (n.d.). Phytochemical Profile, Antioxidant and Antibacterial Activity of the Essential Oil of Luma Chequen (Molina) A. Gray. Phcogj.com. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Available at: [Link]

-

MDPI. (n.d.). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Available at: [Link]

-

PubChem. (n.d.). Mecoprop. Available at: [Link]

-

PubChem. (n.d.). 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid. Available at: [Link]

-

PubMed Central. (n.d.). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides. Available at: [Link]

-

PubMed Central. (n.d.). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Available at: [Link]

-

ResearchGate. (n.d.). Experimental and theoretical determination of the antioxidant properties of isoespintanol (2-isopropyl-3,6-dimethoxy-5-methylphenol). Available at: [Link]

-

New Jersey Department of Health. (n.d.). Mecoprop - Hazardous Substance Fact Sheet. Available at: [Link]

- (Reference 11 not directly cited in the final text)

-

MDPI. (n.d.). Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings. Available at: [Link]

-

PubMed. (n.d.). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Available at: [Link]

- (Reference 14 not directly cited in the final text)

-

An-Najah Staff. (n.d.). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. Available at: [Link]

- (Reference 16 not directly cited in the final text)

-

PubMed. (n.d.). Effects of mefepronic acid (2-phenoxy-2-methyl propionic acid) on hepatic metabolism and reproductive parameters in postpartum dairy cows. Available at: [Link]

- (Reference 18 not directly cited in the final text)

- (Reference 19 not directly cited in the final text)

-

National Institutes of Health. (n.d.). Thymol as Starting Material for the Development of a Biobased Material with Enhanced Antimicrobial Activity: Synthesis, Characterization, and Potential Application. Available at: [Link]

- (Reference 21 not directly cited in the final text)

-

PubMed. (n.d.). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. Available at: [Link]

- (Reference 23 not directly cited in the final text)

-

National Institutes of Health. (n.d.). Chemical Profile, Antioxidant and Antibacterial Activities, Mechanisms of Action of the Leaf Extract of Aloe arborescens Mill. Available at: [Link]

- (Reference 25 not directly cited in the final text)

Sources

- 1. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings | MDPI [mdpi.com]

- 3. Thymol as Starting Material for the Development of a Biobased Material with Enhanced Antimicrobial Activity: Synthesis, Characterization, and Potential Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. staff.najah.edu [staff.najah.edu]

- 6. Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. phcogj.com [phcogj.com]

- 11. Chemical Profile, Antioxidant and Antibacterial Activities, Mechanisms of Action of the Leaf Extract of Aloe arborescens Mill - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of mefepronic acid (2-phenoxy-2-methyl propionic acid) on hepatic metabolism and reproductive parameters in postpartum dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 2-(2-Isopropyl-5-methylphenoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the plausible mechanism of action for the novel compound 2-(2-Isopropyl-5-methylphenoxy)propanoic acid. In the absence of extensive direct research on this specific molecule, this document synthesizes evidence from structurally analogous compounds and outlines a robust, field-proven framework for its comprehensive mechanistic elucidation. The proposed pathways and experimental designs are grounded in established principles of pharmacology and molecular biology, offering a scientifically rigorous roadmap for future investigation.

Introduction: A Compound of Interest

This compound is a synthetic organic compound featuring a thymol-like phenoxy ring linked to a propanoic acid moiety. The structural similarity of its core components to known bioactive molecules suggests a compelling potential for therapeutic applications. The thymol-like fragment is reminiscent of thymoquinone, a known Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist with anti-inflammatory properties, while the propanoic acid side chain is a hallmark of the fibrate class of drugs, which are well-characterized PPARα agonists.[1] This structural duality forms the basis of our central hypothesis: that this compound functions as a modulator of PPARs, thereby influencing lipid metabolism and inflammatory signaling.

The Central Hypothesis: A Dual PPAR Agonist with Anti-inflammatory Sequelae

We postulate that this compound acts as a dual agonist for PPARα and PPARγ. This dual activation is predicted to initiate a cascade of downstream events culminating in beneficial metabolic and anti-inflammatory effects.

The PPARα-Mediated Metabolic Pathway

Activation of PPARα, predominantly expressed in tissues with high fatty acid catabolism such as the liver, is anticipated to modulate lipid homeostasis.[2][3] Upon binding of this compound, PPARα would form a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[4][5] This transcriptional activation is expected to upregulate genes involved in fatty acid uptake, transport, and β-oxidation, leading to a reduction in circulating triglycerides.[4]

Caption: Proposed PPARα activation pathway for this compound.

The PPARγ-Mediated Anti-inflammatory Pathway

The activation of PPARγ, highly expressed in adipose tissue and immune cells, is hypothesized to be the primary driver of the compound's anti-inflammatory effects.[2] PPARγ activation can exert anti-inflammatory actions through both transcriptional activation of anti-inflammatory genes and transrepression of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[6][7] By inhibiting NF-κB, the compound would prevent the transcription of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Caption: Proposed PPARγ-mediated transrepression of NF-κB by this compound.

A Framework for Mechanistic Validation: Experimental Protocols

To rigorously test our central hypothesis, a multi-tiered experimental approach is essential. The following protocols are designed to provide a comprehensive and self-validating system for elucidating the mechanism of action of this compound.

Tier 1: In Vitro Target Engagement and Activation

The initial phase of investigation focuses on confirming direct interaction with and activation of the proposed PPAR targets.

This cell-based luciferase reporter assay is the gold standard for quantifying the functional activity of potential PPAR agonists.[8][9]

Protocol:

-

Cell Culture and Transfection: Co-transfect a suitable mammalian cell line (e.g., HEK293T) with two plasmids: one expressing a chimeric receptor consisting of the ligand-binding domain (LBD) of either human PPARα or PPARγ fused to the GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

Compound Treatment: Seed the transfected cells into 96-well plates and treat with a dose-response curve of this compound (e.g., 0.01 µM to 100 µM). Include a known PPARα agonist (e.g., WY-14643) and a PPARγ agonist (e.g., rosiglitazone) as positive controls, and a vehicle control (e.g., DMSO).

-

Luminescence Measurement: After a 24-hour incubation period, lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase signal to a co-transfected control plasmid (e.g., β-galactosidase) to account for variations in transfection efficiency. Plot the dose-response curve and calculate the EC50 value for each receptor subtype.

Expected Outcome: A dose-dependent increase in luciferase activity in cells expressing the PPARα and/or PPARγ LBD would confirm agonist activity. The EC50 values will quantify the potency of the compound for each receptor.

Data Presentation:

| Compound | PPARα EC50 (µM) | PPARγ EC50 (µM) |

| This compound | Experimental Value | Experimental Value |

| WY-14643 (Positive Control) | Literature Value | - |

| Rosiglitazone (Positive Control) | - | Literature Value |

Tier 2: Cellular and Molecular Anti-inflammatory Effects

This phase investigates the downstream consequences of PPAR activation on inflammatory signaling pathways in relevant cell types.

This assay will determine if the compound can inhibit the activation of the key pro-inflammatory transcription factor, NF-κB.[10]

Protocol:

-

Cell Culture and Stimulation: Culture a suitable cell line (e.g., RAW 264.7 macrophages) and pre-treat with varying concentrations of this compound for 1-2 hours.

-

Inflammatory Challenge: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce NF-κB activation.

-

Nuclear Extraction and Western Blot: Prepare nuclear extracts from the treated cells. Perform Western blotting to detect the levels of the p65 subunit of NF-κB in the nucleus. An increase in nuclear p65 indicates NF-κB activation.

-

Reporter Gene Assay (Alternative): Utilize a cell line stably transfected with an NF-κB-driven luciferase reporter construct. Following compound treatment and LPS stimulation, measure luciferase activity.[11]

Expected Outcome: A dose-dependent reduction in LPS-induced nuclear translocation of p65 or a decrease in NF-κB-driven luciferase activity would demonstrate the compound's ability to inhibit this critical inflammatory pathway.

This experiment will assess the compound's ability to modulate the production of key pro- and anti-inflammatory cytokines.

Protocol:

-

Cell Culture and Treatment: Culture primary immune cells (e.g., human peripheral blood mononuclear cells - PBMCs) or a macrophage cell line. Pre-treat with this compound.

-

Inflammatory Stimulation: Stimulate the cells with LPS.

-

Cytokine Measurement: Collect the cell culture supernatant after 24 hours and quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.[12]

Expected Outcome: A significant, dose-dependent decrease in the production of pro-inflammatory cytokines and a potential increase in anti-inflammatory cytokines would provide strong evidence of the compound's anti-inflammatory efficacy at a cellular level.

Data Presentation:

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |

| Vehicle Control | Baseline Value | Baseline Value | Baseline Value |

| LPS | Increased Value | Increased Value | Value |

| LPS + Compound (Low Dose) | Reduced Value | Reduced Value | Value |

| LPS + Compound (High Dose) | Further Reduced Value | Further Reduced Value | Value |

Tier 3: In Vivo Proof-of-Concept

The final stage of preclinical investigation involves evaluating the compound's efficacy in a relevant animal model of inflammation.

This is a classic and well-validated model of acute inflammation.[13]

Protocol:

-

Animal Acclimation and Dosing: Acclimate rodents (e.g., Wistar rats) and administer this compound orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., a known NSAID like diclofenac).

-

Induction of Edema: After a set pre-treatment time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

Expected Outcome: A statistically significant, dose-dependent reduction in paw edema in the compound-treated groups compared to the vehicle control would demonstrate in vivo anti-inflammatory activity.

Caption: A tiered experimental workflow for the mechanistic elucidation of this compound.

Conclusion and Future Directions

The structural features of this compound strongly suggest a mechanism of action centered on the dual activation of PPARα and PPARγ. This proposed mechanism provides a solid foundation for a comprehensive research and development program. The experimental framework outlined in this guide offers a clear and logical progression from in vitro target validation to in vivo proof-of-concept. Successful outcomes in these studies would not only elucidate the molecular workings of this promising compound but also pave the way for its potential development as a novel therapeutic for metabolic and inflammatory disorders. Further investigations could also explore its effects on gene expression profiles through transcriptomics (RNA-seq) and its impact on the broader lipidome and metabolome, providing a systems-level understanding of its biological activity.

References

-

Peters, J. (2012). Peroxisome Proliferator-Activated Receptors (PPARs) As Molecular Targets For The Treatment And Prevention Of Diseases. YouTube. Retrieved from [Link]

-

Creative Diagnostics. PPAR Signaling Pathway. Retrieved from [Link]

-

National Center for Biotechnology Information. 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. Mecoprop. PubChem. Retrieved from [Link]

-

Aran, A., et al. (2018). Clinical studies and anti-inflammatory mechanisms of treatments. PMC. Retrieved from [Link]

-

Reuveni, H., et al. (2020). Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. PMC. Retrieved from [Link]

-

Lee, J. Y., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). PubMed. Retrieved from [Link]

-

Dahiya, R., et al. (2015). Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides. ResearchGate. Retrieved from [Link]

-

Beesoon, S., et al. (2020). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. PMC. Retrieved from [Link]

-

Stolarz, A. J., et al. (2016). PPARγ Signaling and Emerging Opportunities for Improved Therapeutics. PMC. Retrieved from [Link]

-

Wikipedia. Peroxisome proliferator-activated receptor alpha. Retrieved from [Link]

-

Xu, H. E., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Publications. Retrieved from [Link]

-

Dahiya, R., et al. (2015). Synthesis and biological evaluation of a novel series of 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and dipeptides. Scite.ai. Retrieved from [Link]

-

Rahman, M. M., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. Retrieved from [Link]

-

Al-Warhi, T., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. Retrieved from [Link]

-

OAText. New scaffolds of inhibitors targeting the DNA binding of NF-κB. Retrieved from [Link]

-

Khan, A., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. PMC. Retrieved from [Link]

-

Wikipedia. Peroxisome proliferator-activated receptor gamma. Retrieved from [Link]

-

Willson, T. M., et al. (2006). Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. PubMed. Retrieved from [Link]

-

Li, X., et al. (2022). Classic mechanisms and experimental models for the anti-inflammatory effect of traditional Chinese medicine. PMC. Retrieved from [Link]

-

Blanquart, C., et al. (2002). The protein kinase C signaling pathway regulates a molecular switch between transactivation and transrepression activity of the peroxisome proliferator-activated receptor alpha. PubMed. Retrieved from [Link]

-

Im, E. J., et al. (2017). The In Vitro and In Vivo Anti-Inflammatory Effects of a Phthalimide PPAR-γ Agonist. MDPI. Retrieved from [Link]

-

Reuther, J. Y., et al. (2011). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PMC. Retrieved from [Link]

-

Liu, K., et al. (2005). Discovery of a Novel Series of Peroxisome Proliferator-Activated Receptor α/γ Dual Agonists for the Treatment of Type 2 Diabetes and Dyslipidemia. Sci-Hub. Retrieved from [Link]

-

RayBiotech. Human PPAR-gamma Transcription Factor Activity Assay Kit. Retrieved from [Link]

-

Di Lorenzo, F., et al. (2024). Mapping the immune and epigenetic landscape of medication-overuse headache (MOH): a systematic review. Frontiers. Retrieved from [Link]

-

Khan, M. A., et al. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. Retrieved from [Link]

-

Cusabio. PPAR signaling pathway. Retrieved from [Link]

-

Li, Q., et al. (2021). Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract. PMC. Retrieved from [Link]

-

Iqbal, M. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. Retrieved from [Link]

-

Agabio, R., et al. (2020). Therapeutic Potential of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Substance Use Disorders: A Synthesis of Preclinical and Human Evidence. MDPI. Retrieved from [Link]

-

Yildirim, A. E., et al. (2024). Evaluation of the Effects of the Anti-Inflammatory and Antioxidant Properties of Aloperine on Recovery in an Experimental Sciatic Nerve Injury Model. MDPI. Retrieved from [Link]

-

Melisi, D., et al. (2004). A selective small-molecule nuclear factor-κB inhibitor from a high-throughput cell-based assay for “activator protein-1 hits”. AACR Journals. Retrieved from [Link]

-

Papada, E., et al. (2022). Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. MDPI. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the In Vitro Evaluation of 2-(2-Isopropyl-5-methylphenoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive framework for the in vitro evaluation of 2-(2-Isopropyl-5-methylphenoxy)propanoic acid, a novel compound with significant therapeutic potential derived from a thymol scaffold. Given the nascent stage of research on this specific molecule, this document establishes a robust, multi-faceted screening cascade. The experimental design is informed by the well-documented biological activities of structurally related thymol and carvacrol derivatives, which include antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties.

The methodologies detailed herein are designed to be self-validating, providing a clear rationale for each experimental choice to ensure scientific integrity and generate reproducible, high-quality data. This guide is structured to empower researchers to thoroughly characterize the biological profile of this compound, paving the way for further pre-clinical development.

Foundational Analysis: Cytotoxicity Assessment

A fundamental first step in the evaluation of any novel compound is to determine its cytotoxic profile. This establishes a therapeutic window and informs the concentration ranges for subsequent bioactivity assays. A multi-assay approach is recommended to mitigate the risk of assay-specific artifacts and to gain a more comprehensive understanding of the compound's effect on cell health.

Rationale for a Tripartite Cytotoxicity Assessment

Reliance on a single cytotoxicity assay can be misleading. For instance, the widely-used MTT assay measures mitochondrial reductase activity, which can be influenced by compounds that affect cellular metabolism without necessarily inducing cell death. To address this, we will employ three distinct assays that probe different aspects of cell viability:

-

MTT Assay: Assesses metabolic activity.

-

Lactate Dehydrogenase (LDH) Assay: Measures membrane integrity.

-

Neutral Red Uptake (NRU) Assay: Evaluates lysosomal function.

This tripartite approach ensures a more robust and validated assessment of cytotoxicity.

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for the tripartite cytotoxicity assessment.

Detailed Protocols

This assay is predicated on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2]

-

Step 1: Seed cells (e.g., HaCaT, RAW 264.7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Step 2: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) for 24 hours.

-

Step 3: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

-

Step 4: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Step 5: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage.[4][5][6]

-

Step 1: Following the same cell seeding and treatment protocol as the MTT assay, collect the cell culture supernatant.

-

Step 2: Transfer 50 µL of the supernatant to a new 96-well plate.

-

Step 3: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

-

Step 4: Incubate for 30 minutes at room temperature, protected from light.

-

Step 5: Add 50 µL of the stop solution.

-

Step 6: Measure the absorbance at 490 nm.

-

Data Analysis: Cytotoxicity (%) = ((Absorbance of treated cells - Absorbance of control) / (Absorbance of positive control - Absorbance of control)) x 100.

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[7][8][9][10]

-

Step 1: After cell seeding and treatment, remove the treatment medium and add 100 µL of medium containing neutral red (50 µg/mL).

-

Step 2: Incubate for 2 hours at 37°C.

-

Step 3: Wash the cells with PBS.

-

Step 4: Add 150 µL of destain solution (50% ethanol, 49% water, 1% acetic acid) to each well.[8]

-

Step 5: Shake the plate for 10 minutes to extract the dye.

-

Step 6: Measure the absorbance at 540 nm.

-

Data Analysis: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Data Presentation

| Assay | Endpoint Measured | Expected Outcome for Cytotoxicity |

| MTT | Mitochondrial reductase activity | Decrease in absorbance |

| LDH | Lactate Dehydrogenase release | Increase in absorbance |

| Neutral Red | Lysosomal integrity | Decrease in absorbance |

Investigation of Anti-Inflammatory Potential

Chronic inflammation is implicated in a multitude of diseases. Thymol and carvacrol derivatives have demonstrated anti-inflammatory properties. Therefore, evaluating the effect of this compound on inflammatory pathways is a logical and crucial step.

Rationale for a Two-Pronged Anti-Inflammatory Assessment

We will utilize a well-established in vitro model of inflammation: lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Our investigation will focus on two key markers of inflammation:

-

Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.

-

Pro-inflammatory Cytokines: We will quantify the levels of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).

Signaling Pathway of LPS-Induced Inflammation

Caption: Simplified NF-κB signaling pathway in LPS-stimulated macrophages.

Detailed Protocols

This assay quantifies nitrite, a stable and soluble breakdown product of NO.[11][12][13]

-

Step 1: Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well and incubate for 24 hours.

-

Step 2: Pre-treat the cells with non-cytotoxic concentrations of the test compound for 1 hour.[14]

-

Step 3: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Step 4: Collect 50 µL of the culture supernatant.

-

Step 5: Add 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

-

Step 6: Incubate for 10 minutes at room temperature.

-

Step 7: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) will be used to measure the concentration of TNF-α, IL-6, and IL-1β in the culture supernatant.[15][16][17]

-

Step 1: Collect the cell culture supernatant from LPS-stimulated RAW 264.7 cells treated with the test compound, as described above.

-

Step 2: Perform the ELISA for each cytokine according to the manufacturer's instructions for the specific ELISA kit.

-

Step 3: Briefly, this involves adding the supernatant to antibody-coated wells, followed by the addition of a detection antibody and a substrate for color development.

-

Step 4: Measure the absorbance at the appropriate wavelength (typically 450 nm).

-

Data Analysis: Calculate the cytokine concentrations based on the standard curve generated for each cytokine.

Data Presentation

| Assay | Parameter Measured | Expected Outcome for Anti-inflammatory Activity |

| Griess Test | Nitrite (NO) Concentration | Decrease in absorbance |

| ELISA | TNF-α, IL-6, IL-1β Concentration | Decrease in absorbance |

Assessment of Antioxidant Capacity

The phenolic structure of the parent compound, thymol, suggests that this compound may possess antioxidant properties. We will assess its radical scavenging ability using two common in vitro assays.

Rationale for a Dual Antioxidant Assessment

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Measures the reduction of the ABTS radical cation.

Using both assays provides a more comprehensive picture of the compound's antioxidant potential.

Experimental Workflow for Antioxidant Assays

Caption: Workflow for DPPH and ABTS antioxidant capacity assays.

Detailed Protocols

This assay is based on the reduction of the purple-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine.[18][19][20][21]

-

Step 1: Prepare a 0.1 mM solution of DPPH in methanol.

-

Step 2: In a 96-well plate, add 100 µL of various concentrations of the test compound.

-

Step 3: Add 100 µL of the DPPH solution to each well.

-

Step 4: Incubate for 30 minutes in the dark at room temperature.

-

Step 5: Measure the absorbance at 517 nm.

-

Data Analysis: Scavenging activity (%) = ((Absorbance of control - Absorbance of sample) / Absorbance of control) x 100.

This assay involves the generation of the ABTS radical cation, which is blue-green, and its reduction by the antioxidant compound, leading to a loss of color.[22][23][24]

-

Step 1: Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.

-

Step 2: Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Step 3: Add 10 µL of the test compound at various concentrations to 200 µL of the diluted ABTS solution.[22]

-

Step 4: Incubate for 6 minutes at room temperature.

-

Step 5: Measure the absorbance at 734 nm.

-

Data Analysis: Scavenging activity (%) = ((Absorbance of control - Absorbance of sample) / Absorbance of control) x 100.

Antimicrobial Activity Screening

Given the known antimicrobial properties of thymol and its derivatives, it is prudent to evaluate this compound for similar activity against a panel of clinically relevant microorganisms.

Rationale for Antimicrobial Susceptibility Testing

-

Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25][26][27]

-

Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[28][29][30][31]

Detailed Protocols

The broth microdilution method is a standard procedure for determining the MIC.[25][28]

-

Step 1: In a 96-well plate, prepare two-fold serial dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Step 2: Prepare an inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.

-

Step 3: Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Step 4: Include positive (no compound) and negative (no bacteria) controls.

-

Step 5: Incubate the plate at 37°C for 18-24 hours.[26]

-

Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

This assay is an extension of the MIC assay.

-

Step 1: Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells that showed no visible growth.

-

Step 2: Plate the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

-

Step 3: Incubate the plates at 37°C for 24 hours.

-

Data Analysis: The MBC is the lowest concentration that shows no bacterial growth on the agar plates, corresponding to a 99.9% kill rate.

Data Presentation

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | ||

| Escherichia coli | ||

| Pseudomonas aeruginosa | ||

| Candida albicans |

Conclusion and Future Directions

This in-depth technical guide provides a comprehensive and scientifically rigorous framework for the initial in vitro evaluation of this compound. By systematically assessing its cytotoxicity, anti-inflammatory, antioxidant, and antimicrobial properties, researchers can build a robust biological profile of this promising compound. The data generated from these assays will be instrumental in guiding future research, including mechanistic studies and in vivo efficacy models, ultimately determining its potential as a novel therapeutic agent.

References

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]

-

DPPH Radical Scavenging Assay. (n.d.). MDPI. [Link]

-

IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). [Link]

-

Neutral red uptake assay for the estimation of cell viability/cytotoxicity. (n.d.). PubMed. [Link]

-

The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. [Link]

-

ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. [Link]

-

Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

-

Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. (n.d.). NIH. [Link]

-

Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). [Link]

-

Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). [Link]

-

DPPH radical scavenging activity. (n.d.). [Link]

-

Neutral Red Uptake. (n.d.). IIVS. [Link]

-

Multiplex Human Cytokine ELISA Kit (Pro-inflammatory Cytokines). (n.d.). Antibodies.com. [Link]

-

Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). PMC - NIH. [Link]

-

Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. (n.d.). MDPI. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-

LDH cytotoxicity assay. (2024). protocols.io. [Link]

-

Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). [Link]

-

Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). NIH. [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC - NIH. [Link]

-

Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. (n.d.). [Link]

-

Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). NCBI. [Link]

-

Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]

-

ABTS Antioxidant Assay Kit. (n.d.). Zen-Bio. [Link]

-

MTT (Assay protocol). (2023). [Link]

-

Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). idexx. [Link]

-

Neutral Red Cell Cytotoxicity Assay Kit. (n.d.). [Link]

-

DPPH Antioxidant Assay Kit. (n.d.). Zen-Bio. [Link]

-

Inflammatory Cytokine ELISA Kits. (n.d.). Cusabio. [Link]

-

Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). (n.d.). [Link]

-

High Sensitivity Cytokine ELISA Kits & Multiplex Panels. (n.d.). Assay Genie. [Link]

Sources

- 1. atcc.org [atcc.org]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com.au]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. qualitybiological.com [qualitybiological.com]

- 9. iivs.org [iivs.org]

- 10. assaygenie.com [assaygenie.com]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Multiplex Human Cytokine ELISA Kit (EM10001) (A33039) [antibodies.com]

- 16. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cusabio.com [cusabio.com]

- 18. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. marinebiology.pt [marinebiology.pt]

- 21. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cosmobiousa.com [cosmobiousa.com]

- 23. researchgate.net [researchgate.net]

- 24. assaygenie.com [assaygenie.com]

- 25. youtube.com [youtube.com]

- 26. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 27. idexx.dk [idexx.dk]

- 28. protocols.io [protocols.io]

- 29. bmglabtech.com [bmglabtech.com]

- 30. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]

- 31. microchemlab.com [microchemlab.com]

Thymol-Derived Propanoic Acids: A Technical Guide to Synthesis, Biological Evaluation, and Therapeutic Potential

This guide provides an in-depth exploration of thymol-derived propanoic acids, a promising class of compounds with significant therapeutic potential. Drawing from established research, this document details their synthesis, biological activities, and the underlying mechanisms of action, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Therapeutic Promise of Thymol

Thymol, a natural monoterpene phenol found in the essential oils of thyme and oregano, has a long history of use in traditional medicine.[1][2] Its broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant activities, has made it a subject of extensive scientific investigation.[3][4] However, the therapeutic application of thymol can be limited by factors such as its hydrophobicity.[5] To address this and potentially enhance its efficacy, researchers have focused on synthesizing derivatives, with thymol-derived propanoic acids emerging as a particularly interesting class of molecules. By incorporating a propanoic acid moiety, it is possible to modulate the physicochemical properties of the parent molecule, potentially leading to improved bioavailability and novel biological activities.

Synthesis of Thymol-Derived Propanoic Acids: Strategies and Protocols

The synthesis of thymol-derived propanoic acids can be achieved through various chemical strategies. The choice of a particular synthetic route is often guided by factors such as the desired purity, yield, and the principles of green chemistry.

Williamson Ether Synthesis: A Cornerstone Approach

The Williamson ether synthesis is a widely employed and versatile method for preparing ethers, including the ether linkage in thymol-derived propanoic acids.[6][7] This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[6][8] In the context of thymol-derived propanoic acids, this typically involves the deprotonation of thymol to form the thymoxide anion, which then acts as a nucleophile, attacking an electrophilic propionate derivative.

Experimental Protocol: Synthesis of 2-(4-isopropyl-5-methylphenoxy)propanoic acid via Williamson Ether Synthesis

This protocol is adapted from established Williamson ether synthesis procedures.[9]

-

Step 1: Deprotonation of Thymol. In a round-bottom flask, dissolve thymol (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF). Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.1 equivalents), portion-wise at room temperature under an inert atmosphere (e.g., nitrogen). Stir the mixture until the evolution of hydrogen gas ceases, indicating the complete formation of the thymoxide anion.

-

Step 2: Nucleophilic Substitution. To the solution of the thymoxide anion, add a suitable 2-halopropanoate ester, such as ethyl 2-bromopropanoate (1.2 equivalents), dropwise at room temperature. The choice of a primary halide is crucial to favor the SN2 mechanism and minimize competing elimination reactions.[6]

-

Step 3: Reaction Monitoring and Work-up. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent like diethyl ether.[10] The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Step 4: Hydrolysis of the Ester. The resulting ester is then hydrolyzed to the corresponding carboxylic acid. This can be achieved by refluxing the ester in a solution of a strong base, such as sodium hydroxide, in a mixture of water and ethanol. After the reaction is complete, the solution is cooled and acidified with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid product.

-

Step 5: Purification. The crude propanoic acid can be purified by recrystallization from a suitable solvent system to yield the pure product.

Alternative Synthetic Routes

While the Williamson ether synthesis is a robust method, other synthetic strategies can also be employed. For instance, palladium-catalyzed coupling reactions, such as the Heck coupling of an aryl bromide with ethylene followed by hydroxycarbonylation, offer an alternative for the synthesis of 2-aryl propionic acids.[11] The choice of ligands in such reactions is critical to control regioselectivity and yield.[11] Another approach involves the mono-c-methylation of arylacetonitriles using dimethyl carbonate, which is considered a greener alternative to traditional methylating agents.[12]

Biological Activities of Thymol-Derived Propanoic Acids

Thymol-derived propanoic acids have demonstrated a range of promising biological activities, primarily as antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

The antimicrobial properties of thymol are well-documented, and its derivatives, including propanoic acids, are also being explored for their potential to combat a variety of pathogens. The introduction of a propanoic acid moiety can influence the compound's interaction with microbial cell membranes and intracellular targets.

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]